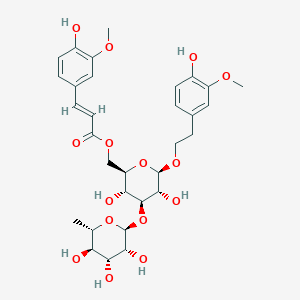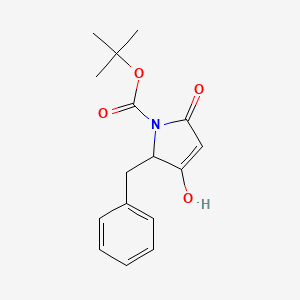![molecular formula C11H22Si B11937076 Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane CAS No. 73301-36-7](/img/structure/B11937076.png)
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane is a chemical compound with the molecular formula C11H22Si and a molecular weight of 182.384 g/mol . This compound is part of a class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane typically involves the reaction of 4-methylcyclohex-3-en-1-ylmethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for improved stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Wirkmechanismus
The mechanism by which Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane exerts its effects involves the formation of stable carbon-silicon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the stabilization of nanoparticles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[(6-methyl-1-cyclohexen-1-yl)methyl]silane
- Trimethyl[1-[(2-methyl-2-cyclohexen-1-ylidene)methyl]cyclopropyl]silane
- Trimethyl[(4-methyl-1,5-cyclohexadien-1-yl)]silane
Uniqueness
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane is unique due to its specific structural configuration, which imparts distinct chemical properties. Its stability and reactivity make it particularly useful in applications requiring robust carbon-silicon bonds .
Eigenschaften
CAS-Nummer |
73301-36-7 |
|---|---|
Molekularformel |
C11H22Si |
Molekulargewicht |
182.38 g/mol |
IUPAC-Name |
trimethyl-[(4-methylcyclohex-3-en-1-yl)methyl]silane |
InChI |
InChI=1S/C11H22Si/c1-10-5-7-11(8-6-10)9-12(2,3)4/h5,11H,6-9H2,1-4H3 |
InChI-Schlüssel |
HLLSYHMCLAUFBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B11937026.png)
![6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B11937033.png)
![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)





